ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate is a thiophene-based acrylamide derivative with a complex molecular architecture. Its structure integrates a thiophene ring substituted with a phenyl group at position 4, an acryloyl side chain at position 2 (featuring a cyano group and a 2-hydroxy-5-methoxyphenyl moiety), and an esterified carboxylate group.
The synthesis of such derivatives typically involves a Knoevenagel condensation reaction between a cyanoacetamide-functionalized thiophene precursor and substituted benzaldehydes. For example, ethyl 2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate would react with 2-hydroxy-5-methoxybenzaldehyde under reflux in toluene with catalytic piperidine and acetic acid, forming the (2E)-configured acryloyl bridge .
The 2-hydroxy-5-methoxyphenyl group introduces hydrogen-bonding capabilities (via the phenolic –OH) and electron-donating effects (via the methoxy group), which may enhance bioactivity.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-3-31-24(29)21-19(15-7-5-4-6-8-15)14-32-23(21)26-22(28)17(13-25)11-16-12-18(30-2)9-10-20(16)27/h4-12,14,27H,3H2,1-2H3,(H,26,28)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHUNDLRLSWRAS-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=C(C=CC(=C3)OC)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=C(C=CC(=C3)OC)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate is a notable compound in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive review of the compound's biological activity, including its structure, synthesis, and various biological effects supported by research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H20N2O5S, with a molecular weight of 448.49 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, along with a cyano group and various aromatic substituents that enhance its pharmacological potential .
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O5S |
| Molecular Weight | 448.49 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the thiophene ring followed by the introduction of functional groups such as the cyano and carboxylate moieties. While specific synthetic routes may vary, they generally employ standard organic synthesis techniques such as condensation reactions and nucleophilic substitutions.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anticancer Activity
One of the most promising aspects of this compound is its anticancer potential. In vivo studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells, particularly in models involving Ehrlich ascites carcinoma (EAC). The sodium salt form of similar compounds has been reported to induce apoptosis in cancer cells by upregulating caspase 3 expression and downregulating osteopontin levels .
Case Study: EAC Model
In a study involving female mice with EAC, treatment with the sodium salt derivative resulted in:
- Reduction in EAC cell volume : Significant decrease in tumor burden.
- Histopathological improvements : Enhanced liver and kidney tissue integrity post-treatment.
- Mechanism of action : Induction of apoptosis through caspase pathways .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Similar thiophene derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The inhibition potency varies among different derivatives, indicating that structural modifications can lead to enhanced biological activity .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Ethyl (E)-2-cyano derivatives | Free radical scavenging |
| Anticancer | Sodium salt derivatives | Induction of apoptosis in EAC cells |
| Enzyme Inhibition | Thiophene derivatives | AChE inhibition |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Crystallographic and Conformational Analysis
The (2E)-configuration of the acryloyl group ensures a syn-periplanar conformation, as observed in (C4–C8–C9–C10 torsion angle: 3.2°). This planar geometry facilitates π-π stacking and hydrogen-bonding interactions, critical for crystal packing or target binding. SHELX software () is widely used for resolving such structures, though crystallographic data for the target compound remains unreported.
Q & A
Q. What are the standard synthetic routes for ethyl 2-{[...]...carboxylate, and how are reaction progress and purity monitored?
The compound is typically synthesized via Knoevenagel condensation , where a cyanoacetamide derivative reacts with substituted benzaldehydes under reflux conditions in toluene, catalyzed by piperidine/acetic acid . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm completion . Post-synthesis, recrystallization in alcohol or toluene is used to purify the product, with yields ranging from 72% to 94% .
Q. Which spectroscopic and analytical techniques are employed to characterize this compound?
Structural confirmation relies on IR spectroscopy (to identify cyano, carbonyl, and hydroxyl groups), <sup>1</sup>H NMR (to resolve aromatic protons, methoxy groups, and ethyl ester signals), and mass spectrometry (to verify molecular weight) . For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical data, as seen in analogous thiophene-carboxylate structures .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields or selectivity?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and predict optimal solvents, catalysts, or temperatures . For example, ICReDD’s approach combines computational modeling with experimental feedback to reduce trial-and-error in reaction design, particularly for enoyl-amino intermediates . Parameter optimization (e.g., solvent polarity, catalyst loading) is critical for minimizing side reactions in Knoevenagel condensations .
Q. How do researchers resolve contradictions in spectral or crystallographic data for this compound?
Discrepancies in NMR/IR data may arise from tautomerism (e.g., enol-keto equilibria in the cyano-enoyl group) or polymorphism in crystalline forms. Cross-validation with X-ray crystallography (as in ) and variable-temperature NMR can clarify dynamic structural features. For example, disorder in crystal structures (observed in analogous compounds ) requires refinement using software like SHELXL .
Q. What strategies improve solubility and bioavailability for in vitro/in vivo studies?
Structural modifications, such as replacing the ethyl ester with a more polar group (e.g., carboxylic acid) or introducing solubilizing substituents (e.g., sulfonyl, amino), are explored . Computational tools like LogP prediction and molecular docking assess hydrophilicity and target binding, as demonstrated in anti-inflammatory thiophene derivatives . Membrane separation technologies (e.g., nanofiltration) can also isolate bioactive conformers .
Q. How is the compound’s biological activity evaluated against specific molecular targets?
In vitro assays (e.g., DPPH scavenging for antioxidant activity ) and in vivo models (e.g., carrageenan-induced inflammation in rodents ) are standard. For target-specific studies, molecular dynamics simulations model interactions with enzymes (e.g., cyclooxygenase-2) or receptors, leveraging structural analogs with known activities (e.g., methoxycarbonylthiophene derivatives ).
Methodological Considerations
- Experimental Design : Use statistical DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, molar ratios) and minimize resource waste .
- Data Interpretation : Combine HPLC-MS for impurity profiling and thermal analysis (DSC/TGA) to assess stability .
- Contradiction Analysis : Employ multivariate analysis to reconcile conflicting bioactivity data, considering variables like assay conditions or metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
